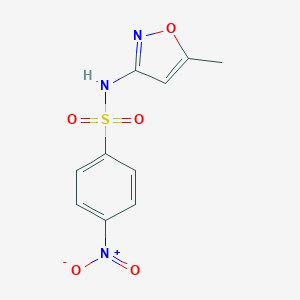

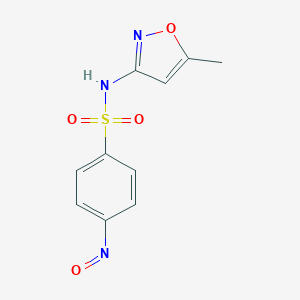

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene

Descripción general

Descripción

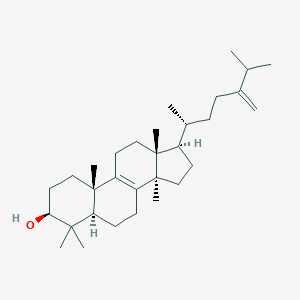

Raloxifene and its derivatives, including “7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene,” belong to a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). They exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus tissues. This dual action makes them subjects of interest in medicinal chemistry, particularly for their potential in treating conditions like osteoporosis and breast cancer without the side effects associated with estrogen therapy (Palkowitz et al., 1997).

Synthesis Analysis

The synthesis of raloxifene derivatives, including the specific moiety , typically involves complex organic reactions, such as nucleophilic aromatic substitution and solvent-free conditions to achieve high yields. A solvent-free synthesis described for raloxifene via piperidine nucleophilic substitution highlights the efficiency of these methods for industrial production (Yang et al., 2014).

Molecular Structure Analysis

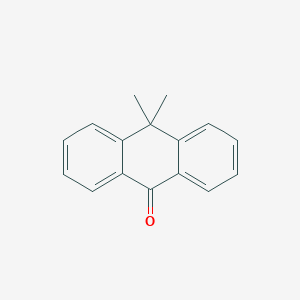

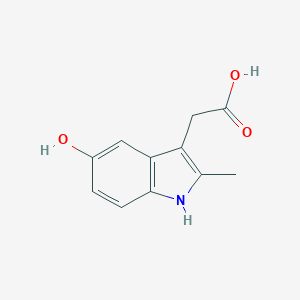

The molecular structure of raloxifene hydrochloride reveals a dihedral angle between the phenol ring and the benzo[b]thiophene system, indicating the spatial arrangement that contributes to its biological activity. The piperidine ring, often present in such compounds, adopts an almost perfect chair conformation, essential for its interaction with the estrogen receptor (Vega et al., 2001).

Chemical Reactions and Properties

Raloxifene and its derivatives undergo various chemical reactions, including nucleophilic substitutions and halogen-tritium exchange, to produce radiolabelled compounds for pharmacological studies. These processes are crucial for understanding the compound's mechanism of action and for developing more potent SERMs (Dodge et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of raloxifene derivatives are significant for their formulation and bioavailability. The crystal structure analysis provides insights into the intermolecular hydrogen bonds that lead to the formation of a stable molecular configuration, which is vital for its pharmacological efficacy (Vega et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards estrogen receptors and antagonistic potency against estrogen in uterine tissue, define the therapeutic potential of raloxifene derivatives. Structural modifications can significantly affect these properties, highlighting the importance of detailed chemical analysis in the development of SERMs (Palkowitz et al., 1997).

Aplicaciones Científicas De Investigación

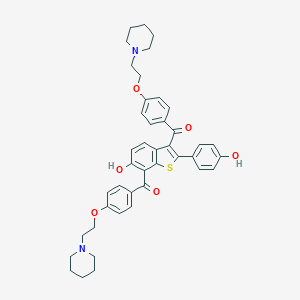

“7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene” is a derivative of raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that has estrogenic actions on bone and anti-estrogenic actions on the uterus and breast . It is used in the prevention of osteoporosis in postmenopausal women .

The specific compound you mentioned, “7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene”, is a liver receptor homolog-1 (LRH-1) antagonist . LRH-1 is a nuclear receptor that controls a variety of processes such as cholesterol homeostasis and regulation of circadian rhythm . The IC50 value of this compound, which is a measure of its effectiveness in inhibiting LRH-1, is 3.1 μM .

Propiedades

IUPAC Name |

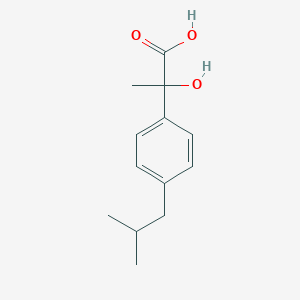

[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQUILNLPRCFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151254 | |

| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene | |

CAS RN |

1159977-58-8 | |

| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.